(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone
Description
(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentylpiperazine moiety with a methoxyphenylmethyl-benzoxazole core, making it an interesting subject for scientific research.
Properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-21-9-6-18(7-10-21)16-24-26-22-11-8-19(17-23(22)31-24)25(29)28-14-12-27(13-15-28)20-4-2-3-5-20/h6-11,17,20H,2-5,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCPAWIILPCHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N4CCN(CC4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone typically involves multiple steps, including the formation of the benzoxazole core and the subsequent attachment of the cyclopentylpiperazine group. Common synthetic routes may involve:
Formation of Benzoxazole Core: This step often involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of Methoxyphenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a methoxybenzyl chloride and a Lewis acid catalyst.
Introduction of Cyclopentylpiperazine: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzoxazole core with cyclopentylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the benzoxazole core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.
Trimethoxyphenylsilane: A compound with a phenyl group attached to three methoxy groups and a silicon atom.
Uniqueness
(4-Cyclopentylpiperazin-1-yl)-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone is unique due to its combination of a cyclopentylpiperazine moiety with a methoxyphenylmethyl-benzoxazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
